S-Adenosylmethionine

Description

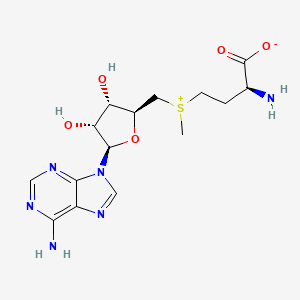

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7-,8+,10+,11+,14+,27?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFKEPWMEQBLKI-AIRLBKTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N6O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6032019 |

Source

|

| Record name | S-Adenosylmethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29908-03-0, 78548-84-2, 91279-78-6 |

Source

|

| Record name | S-Adenosyl-L-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29908-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ademetionine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029908030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ademetionine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078548842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ademetionine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091279786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ademetionine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00118 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | S-Adenosylmethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADEMETIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LP2MPO46S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADEMETIONINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EZ5466ZUX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADEMETIONINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K093C397UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to S-Adenosylmethionine (SAM) Synthesis and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

S-Adenosylmethionine (SAM), also known as SAMe or AdoMet, is a universal methyl donor and a critical molecule involved in numerous cellular processes.[1][2][3] It is the second most widely used enzyme substrate after ATP.[3][4] The liver is the primary site of SAM synthesis and consumption, where it orchestrates a significant portion of the body's metabolic functions.[2][5] This guide provides a detailed examination of the core metabolic pathways that synthesize and degrade SAM, offering insights for research and therapeutic development.

S-Adenosylmethionine Synthesis: The Methionine Cycle

SAM is synthesized from the essential amino acid methionine and adenosine (B11128) triphosphate (ATP) in a reaction catalyzed by the enzyme Methionine Adenosyltransferase (MAT).[2][3][5][6] This process is the entry point for methionine into a series of interconnected pathways collectively known as the methionine cycle.

The cycle's primary function is to generate SAM for transmethylation reactions and then to regenerate methionine from the resulting product, homocysteine.

Key Steps and Enzymes:

-

Synthesis of SAM: Methionine and ATP are converted to SAM by Methionine Adenosyltransferase (MAT).[3][5][6]

-

Methyl Group Transfer: SAM donates its methyl group to a vast array of acceptor molecules, including DNA, RNA, proteins, and phospholipids, a process catalyzed by various methyltransferases (MTs).[7][8] This reaction yields S-Adenosylhomocysteine (SAH).

-

Hydrolysis of SAH: SAH is a potent inhibitor of methylation reactions.[2][5] It is rapidly hydrolyzed by SAH Hydrolase (SAHH) to homocysteine (Hcy) and adenosine, ensuring that methylation processes can continue.[2][8]

-

Regeneration of Methionine: Homocysteine stands at a critical metabolic crossroads. To complete the cycle, it can be remethylated back to methionine. This is accomplished by two primary enzymes:

-

Methionine Synthase (MS): This enzyme utilizes methylcobalamin (B1676134) (a form of Vitamin B12) and 5-methyltetrahydrofolate (5-MTHF), linking the methionine cycle to folate metabolism.[5][6][8]

-

Betaine (B1666868) Homocysteine Methyltransferase (BHMT): Primarily active in the liver and kidneys, this enzyme uses betaine as a methyl donor.[2][5][9]

-

Regulatory Mechanisms: The methionine cycle is tightly regulated to maintain cellular homeostasis. SAM itself acts as a key allosteric regulator.[9] High levels of SAM provide feedback inhibition to the enzyme methylenetetrahydrofolate reductase (MTHFR), which reduces the production of 5-MTHF for methionine regeneration.[5][9] Conversely, SAM activates cystathionine (B15957) β-synthase (CBS), shunting homocysteine towards the degradation pathway when methionine levels are sufficient.[9]

SAM Degradation and Utilization Pathways

SAM is utilized and degraded through three primary metabolic routes: transmethylation, transsulfuration, and polyamine synthesis.[7][10][11]

As detailed above, this is the most common fate for SAM, where it serves as the primary methyl donor for over 40 metabolic reactions.[1] The product of these reactions, SAH, is then hydrolyzed to homocysteine, linking this utilization pathway back to the methionine cycle.

When methionine is in excess, homocysteine is directed away from remethylation and into the transsulfuration pathway to be irreversibly converted into cysteine.[12][13] This pathway is crucial for the synthesis of glutathione (B108866) (a major cellular antioxidant) and taurine.[7][12]

Key Steps and Enzymes:

-

Condensation: Homocysteine condenses with serine to form cystathionine. This is the committed step of the pathway and is catalyzed by Cystathionine β-synthase (CBS) , a Vitamin B6-dependent enzyme.[12][13][14][15]

-

Cleavage: Cystathionine is cleaved by Cystathionine γ-lyase (CGL or CSE) , another Vitamin B6-dependent enzyme, to produce cysteine, α-ketobutyrate, and ammonia.[12][13][14]

Cysteine can then be used for protein synthesis or as a precursor for glutathione and taurine.[12][16]

The third major fate of SAM is its entry into the polyamine synthesis pathway, which is essential for cell growth, proliferation, and repair.[1][7][17]

Key Steps and Enzymes:

-

Decarboxylation: SAM is first decarboxylated by the enzyme S-adenosylmethionine decarboxylase (AdoMetDC or SAMDC) to form decarboxylated SAM (dcSAM).[18][19][20]

-

Aminopropyl Group Transfer: The aminopropyl group from dcSAM is then transferred to putrescine (derived from ornithine) to form spermidine (B129725). This reaction is catalyzed by spermidine synthase .[17][18][20][21]

-

Further Elongation: A second aminopropyl group from another dcSAM molecule can be added to spermidine to form spermine, a reaction catalyzed by spermine synthase .[17][18][21]

The byproduct of these reactions is 5'-methylthioadenosine (MTA), which is then salvaged to regenerate methionine via the methionine salvage pathway.[3][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the enzymes central to SAM metabolism. Values can vary based on species, tissue, and experimental conditions.

Table 1: Key Enzymes in SAM Synthesis and Transmethylation

| Enzyme | Abbreviation | Substrates | Products | Cofactors/Regulators |

|---|---|---|---|---|

| Methionine Adenosyltransferase | MAT | Methionine, ATP | SAM, PPi, Pi | Mg²⁺, K⁺ |

| S-Adenosylhomocysteine Hydrolase | SAHH | SAH | Homocysteine, Adenosine | NAD⁺ |

| Methionine Synthase | MS | Homocysteine, 5-MTHF | Methionine, THF | Methylcobalamin (B12) |

| Betaine-Hcy Methyltransferase | BHMT | Homocysteine, Betaine | Methionine, DMG | Zn²⁺ |

Table 2: Key Enzymes in SAM Degradation Pathways

| Enzyme | Abbreviation | Pathway | Substrates | Products | Cofactors/Regulators |

|---|---|---|---|---|---|

| Cystathionine β-synthase | CBS | Transsulfuration | Homocysteine, Serine | Cystathionine | Pyridoxal-5'-phosphate (B6), Heme; Activated by SAM |

| Cystathionine γ-lyase | CGL/CSE | Transsulfuration | Cystathionine | Cysteine, α-ketobutyrate | Pyridoxal-5'-phosphate (B6) |

| SAM Decarboxylase | AdoMetDC | Polyamine Synthesis | SAM | dcSAM, CO₂ | Putrescine (activator) |

| Spermidine Synthase | SPDS | Polyamine Synthesis | dcSAM, Putrescine | Spermidine, MTA | - |

| Spermine Synthase | SPMS | Polyamine Synthesis | dcSAM, Spermidine | Spermine, MTA | - |

Experimental Protocols

Accurate measurement of SAM and related enzyme activities is crucial for research. Below are outlines of common methodologies.

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying SAM and SAH levels in biological samples.

Methodology Outline:

-

Sample Preparation: Tissues or cells are homogenized in a perchloric acid solution to precipitate proteins and extract small molecules.

-

Centrifugation: The homogenate is centrifuged to pellet the protein precipitate.

-

Neutralization: The acidic supernatant containing SAM and SAH is neutralized.

-

Chromatography: The neutralized extract is injected into an HPLC system, typically equipped with a C18 reverse-phase column.

-

Separation: SAM and SAH are separated using an isocratic or gradient mobile phase, often containing phosphate (B84403) buffers and ion-pairing agents.

-

Detection: Eluted compounds are detected by UV absorbance, typically at 254 nm.

-

Quantification: Concentrations are determined by comparing the peak areas of the sample to those of known standards.

MAT activity can be measured by quantifying the rate of SAM formation from its substrates.

Methodology Outline:

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl₂, and dithiothreitol (B142953) (DTT).

-

Substrate Addition: Add known concentrations of L-methionine and ATP to the buffer.

-

Enzyme Initiation: Initiate the reaction by adding the enzyme source (e.g., a tissue lysate or purified protein).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time period.

-

Reaction Termination: Stop the reaction by adding perchloric acid.

-

Quantification: Measure the amount of SAM produced using an established method, such as HPLC as described above.

-

Calculation: Calculate enzyme activity based on the rate of product formation per unit of time per amount of protein.

This guide provides a foundational understanding of the complex and highly regulated pathways governing S-Adenosylmethionine metabolism. A thorough grasp of these interconnected networks is indispensable for researchers and professionals aiming to develop novel therapeutics targeting a wide range of diseases, from liver disorders and cancer to neurological conditions.[5][11]

References

- 1. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 2. portlandpress.com [portlandpress.com]

- 3. Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. S-Adenosylmethionine in cell growth, apoptosis and liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 7. S-Adenosylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. The Transulphuration Pathway - Lifecode Gx Support [support.lifecodegx.com]

- 15. Transsulfuration pathway - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Polyamine - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Polyamines and Their Biosynthesis/Catabolism Genes Are Differentially Modulated in Response to Heat Versus Cold Stress in Tomato Leaves (Solanum lycopersicum L.) - PMC [pmc.ncbi.nlm.nih.gov]

S-Adenosylmethionine: A Technical Guide to its Central Role in Enzymatic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Adenosylmethionine (SAM), a ubiquitous sulfonium (B1226848) compound, is a pivotal molecule in cellular metabolism, primarily serving as the principal methyl group donor in a vast number of biological reactions.[1] Its enzymatic activity is fundamental to the regulation of numerous cellular processes, including epigenetic control of gene expression, biosynthesis of phospholipids, neurotransmitters, and polyamines, and cellular antioxidant defense.[1][2][3] Dysregulation of SAM-dependent pathways is implicated in a range of pathologies, from developmental disorders to cancer, making the enzymes that utilize SAM attractive targets for therapeutic intervention.[4][5] This technical guide provides an in-depth exploration of the enzymatic activity of S-Adenosylmethionine, offering a comprehensive overview of its biochemical functions, the kinetics of SAM-dependent enzymes, detailed experimental protocols for assessing their activity, and a perspective on drug discovery targeting these critical pathways.

The Synthesis and Diverse Roles of S-Adenosylmethionine

S-Adenosylmethionine is synthesized from L-methionine and adenosine (B11128) triphosphate (ATP) in a reaction catalyzed by the enzyme methionine adenosyltransferase (MAT).[6][7] The unique chemical structure of SAM, featuring a positively charged sulfur atom (sulfonium ion), activates the attached methyl group, rendering it susceptible to nucleophilic attack.[1] This property underpins its primary role as a universal methyl donor for a large superfamily of enzymes known as methyltransferases.[5][8]

Beyond methyl group transfer, SAM participates in several other crucial metabolic pathways:

-

Transsulfuration Pathway: Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. The transsulfuration pathway, primarily active in the liver, converts homocysteine to cysteine, a precursor for the major intracellular antioxidant, glutathione.[9][10][11] This pathway is critical for maintaining cellular redox balance.

-

Polyamine Synthesis: SAM is a precursor for the synthesis of polyamines, such as spermidine (B129725) and spermine, which are essential for cell growth, proliferation, and differentiation.[3][12] In this pathway, SAM is first decarboxylated by SAM decarboxylase to form decarboxylated SAM (dcSAM), which then donates an aminopropyl group.[7][12]

-

Radical SAM Enzymes: A large and diverse superfamily of enzymes, known as radical SAM enzymes, utilizes a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical.[13] This radical can initiate a wide range of challenging chemical reactions, including the functionalization of unactivated C-H bonds, which are involved in the biosynthesis of various natural products and cofactors.[13][14]

Kinetics of SAM-Dependent Methyltransferases

The enzymatic activity of SAM-dependent methyltransferases is typically characterized by Michaelis-Menten kinetics, with key parameters being the Michaelis constant (Km) for SAM and the substrate, and the maximal reaction velocity (Vmax) or turnover number (kcat). The Km for SAM can vary significantly among different methyltransferases, reflecting the diverse cellular requirements for methylation.[9][15] Understanding these kinetic parameters is crucial for elucidating the regulatory mechanisms of these enzymes and for the development of specific inhibitors.

| Enzyme Class | Enzyme Example | Substrate | SAM Km (µM) | Substrate Km (µM) | kcat (s-1) | Reference(s) |

| Histone Methyltransferase | PRMT4 (CARM1) | Histone H3 | 0.21 ± 0.052 | - | - | [9] |

| MLL2 | Histone H3 | 3.17 ± 0.37 | - | - | [9] | |

| SET7/9 | FoxO3 peptide | - | 165.4 ± 20.2 | 0.53 ± 0.0004 | [16] | |

| DNA Methyltransferase | Tk Trm10 | tRNA-G | 3 - 6 | 0.18 ± 0.04 | - | [17] |

| CcrM | DNA | - | - | - | [18] | |

| Small Molecule MT | Catechol O-Methyltransferase (COMT) | Dopamine | - | - | - | [19] |

Note: This table presents a selection of reported kinetic values. " - " indicates data not specified in the cited source. Kinetic parameters can vary depending on experimental conditions.

Key Metabolic and Signaling Pathways Involving SAM

The intricate network of reactions involving SAM is essential for maintaining cellular homeostasis. Visualizing these pathways is critical for understanding their regulation and identifying potential points of therapeutic intervention.

Experimental Protocols for Measuring SAM-Dependent Enzyme Activity

A variety of assays are available to measure the activity of SAM-dependent methyltransferases. The choice of assay depends on factors such as the nature of the substrate, the required sensitivity, and the desired throughput.

Continuous Spectrophotometric Assay

This coupled-enzyme assay continuously monitors the production of SAH, the product of all SAM-dependent methyltransferases.[20][21]

Principle: The assay couples the methyltransferase reaction to a series of enzymatic steps that ultimately lead to a change in absorbance.[19]

-

The methyltransferase of interest catalyzes the transfer of a methyl group from SAM to its substrate, producing SAH.

-

SAH is hydrolyzed by SAH hydrolase (or a nucleosidase) to adenosine and homocysteine.

-

Adenosine is then deaminated by adenosine deaminase to inosine, resulting in a decrease in absorbance at 265 nm.[20] Alternatively, the production of hydrogen peroxide in a coupled reaction can be measured using a fluorescent probe.[22]

Protocol Outline:

-

Prepare a reaction mixture containing assay buffer, the methyltransferase substrate, SAH hydrolase, and adenosine deaminase.

-

Initiate the reaction by adding the methyltransferase and SAM.

-

Continuously monitor the decrease in absorbance at 265 nm using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.

Fluorescence-Based Assay

Fluorescence-based assays offer high sensitivity and are well-suited for high-throughput screening of inhibitors.[8][22]

Principle: Several fluorescence-based methods exist. One common approach is a coupled-enzyme assay that detects the production of hydrogen peroxide.[22]

-

The methyltransferase reaction produces SAH.

-

SAH is converted to adenine.

-

Adenine is converted to hypoxanthine, which is then oxidized by xanthine (B1682287) oxidase to produce hydrogen peroxide.

-

Hydrogen peroxide, in the presence of horseradish peroxidase (HRP), reacts with a non-fluorescent probe (e.g., Amplex Red or 10-acetyl-3,7-dihydroxyphenoxazine) to generate a highly fluorescent product (resorufin).[22][23]

Protocol Outline:

-

Prepare a master mix containing assay buffer, the methyltransferase substrate, SAM, and the coupling enzymes and fluorescent probe.

-

Add the methyltransferase to initiate the reaction.

-

Incubate the reaction at the optimal temperature.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~530-540 nm excitation and ~585-595 nm emission for resorufin).[8][22]

-

The rate of increase in fluorescence is proportional to the methyltransferase activity.

Radiometric Filter Binding Assay

This classic and highly sensitive method uses a radiolabeled methyl donor ([3H]-SAM) to quantify the incorporation of methyl groups into a macromolecular substrate, such as a protein or DNA.[24]

Principle:

-

The methyltransferase reaction is performed with [3H]-SAM and the acceptor substrate.

-

The radiolabeled methyl group is transferred to the substrate.

-

The reaction is stopped, and the mixture is spotted onto a filter membrane (e.g., nitrocellulose or phosphocellulose) that binds the macromolecular substrate while allowing unincorporated [3H]-SAM to be washed away.[24]

-

The amount of radioactivity retained on the filter is quantified using a scintillation counter and is directly proportional to the amount of methylated substrate.

Protocol Outline:

-

Set up the reaction mixture containing buffer, the methyltransferase, the substrate, and [3H]-SAM.

-

Incubate the reaction for a defined period at the optimal temperature.

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

Spot the reaction mixture onto filter paper discs.

-

Wash the filters extensively to remove unincorporated [3H]-SAM.

-

Dry the filters and measure the retained radioactivity by liquid scintillation counting.

Drug Discovery Targeting SAM-Dependent Enzymes

The critical role of SAM-dependent methyltransferases in various diseases has made them attractive targets for drug discovery.[5][25] The development of inhibitors for these enzymes requires a systematic approach, from target validation to lead optimization.

Inhibitors of SAM-dependent methyltransferases can be broadly classified into two categories: SAM-competitive inhibitors and substrate-competitive inhibitors.[25] SAM-competitive inhibitors bind to the highly conserved SAM-binding pocket, while substrate-competitive inhibitors target the more variable substrate-binding site, which can offer greater selectivity.[25] The development of potent and selective inhibitors is an active area of research, with several compounds targeting methyltransferases currently in clinical trials for the treatment of various cancers.

Conclusion

S-Adenosylmethionine is a cornerstone of cellular metabolism, with its enzymatic activity underpinning a vast array of critical biological processes. A thorough understanding of the enzymes that utilize SAM, their kinetics, and the pathways they regulate is essential for fundamental biological research and for the development of novel therapeutics. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore the multifaceted world of SAM-dependent enzymatic activity and to contribute to the advancement of this exciting field.

References

- 1. youtube.com [youtube.com]

- 2. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 3. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. promega.com [promega.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Transsulfuration pathway - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Radical SAM enzymes - Wikipedia [en.wikipedia.org]

- 14. Radical SAM enzymes involved in the biosynthesis of purine-based natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Histone Methylation Dynamics and Gene Regulation Occur through the Sensing of One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A continuous kinetic assay for protein and DNA methyltransferase enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A High‐Throughput Continuous Spectroscopic Assay to Measure the Activity of Natural Product Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An enzyme-coupled continuous spectrophotometric assay for S-adenosylmethionine-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. protocols.io [protocols.io]

- 23. Frontiers | Hydrogen Peroxide-Based Fluorometric Assay for Real-Time Monitoring of SAM-Dependent Methyltransferases [frontiersin.org]

- 24. Filter binding assay - Wikipedia [en.wikipedia.org]

- 25. Methyltransferase Inhibitors: Competing with, or Exploiting the Bound Cofactor - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of S-Adenosylmethionine in Cellular Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Adenosylmethionine (SAM), a ubiquitous biological sulfonium (B1226848) compound, serves as the principal methyl donor in a vast array of cellular methylation reactions. These reactions, catalyzed by a diverse family of SAM-dependent methyltransferases, are fundamental to numerous physiological processes, including epigenetic regulation of gene expression, protein function, and the biosynthesis of essential metabolites. Dysregulation of SAM-dependent methylation is implicated in a wide range of pathologies, from developmental disorders to cancer, making the enzymes and pathways involved prime targets for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the core principles of SAM-dependent methylation, including the SAM cycle, the catalytic mechanisms of methyltransferases, and the critical roles of methylation in DNA, RNA, and protein function. Detailed experimental protocols for the quantification of SAM and its metabolites, as well as for the analysis of DNA and histone methylation, are provided to facilitate further research in this dynamic field.

Introduction to S-Adenosylmethionine: The Universal Methyl Donor

S-Adenosylmethionine (SAM or AdoMet) is a critical co-substrate involved in the transfer of methyl groups to a wide variety of acceptor molecules, including nucleic acids, proteins, lipids, and small molecules.[1][2] Synthesized from methionine and adenosine (B11128) triphosphate (ATP) by the enzyme methionine adenosyltransferase (MAT), SAM is the second most frequently used enzyme cofactor after ATP.[3][4] The reactive methyl group in SAM is attached to a positively charged sulfur atom, rendering it highly susceptible to nucleophilic attack.[5] This unique chemical feature makes SAM the universal methyl donor for the vast majority of biological methylation reactions.[6][7]

The cellular concentration of SAM and its demethylated product, S-adenosylhomocysteine (SAH), is tightly regulated. The ratio of SAM to SAH, often referred to as the "methylation index," is a critical determinant of the cell's methylation capacity.[2] SAH is a potent inhibitor of most methyltransferases, and its efficient removal is essential for maintaining ongoing methylation.[8]

The S-Adenosylmethionine (SAM) Cycle

The continuous supply of SAM and the removal of the inhibitory product SAH are managed by a series of interconnected metabolic pathways collectively known as the SAM cycle. This cycle is central to cellular metabolism and is intricately linked to folate and transsulfuration pathways.

The key steps of the SAM cycle are as follows:

-

Synthesis of SAM: Methionine adenosyltransferase (MAT) catalyzes the formation of SAM from methionine and ATP.

-

Methyl Group Transfer: SAM-dependent methyltransferases catalyze the transfer of the methyl group from SAM to a substrate, producing a methylated substrate and S-adenosylhomocysteine (SAH).

-

Hydrolysis of SAH: SAH hydrolase (SAHH) hydrolyzes SAH to homocysteine and adenosine. This is a critical step as it removes the inhibitory SAH.

-

Regeneration of Methionine: Methionine synthase remethylates homocysteine to methionine, utilizing a methyl group from 5-methyltetrahydrofolate. This step links the SAM cycle to folate metabolism. Alternatively, in the liver, betaine-homocysteine methyltransferase (BHMT) can also catalyze this reaction.

Mechanism of SAM-Dependent Methyltransferases

SAM-dependent methyltransferases constitute a large and diverse superfamily of enzymes that catalyze the transfer of a methyl group from SAM to various nucleophilic atoms (N, O, C, or S) on their respective substrates. The majority of these enzymes utilize a direct SN2 (bimolecular nucleophilic substitution) mechanism.[5][6]

In this mechanism, the nucleophilic atom of the substrate directly attacks the electrophilic methyl carbon of SAM. This results in the formation of a transition state where the methyl group is transiently associated with both the incoming nucleophile and the departing sulfonium group of what will become SAH. The reaction proceeds with the inversion of the configuration at the methyl carbon, leading to the formation of the methylated product and SAH.[6]

Role of SAM in DNA Methylation and Gene Expression

DNA methylation, primarily occurring at the 5-position of cytosine in CpG dinucleotides, is a key epigenetic modification that plays a crucial role in regulating gene expression.[[“]][10] SAM is the sole methyl donor for this reaction, which is catalyzed by DNA methyltransferases (DNMTs).[[“]]

DNA methylation is generally associated with transcriptional repression. It can inhibit the binding of transcription factors to their target DNA sequences or recruit methyl-CpG-binding proteins that, in turn, recruit chromatin-modifying enzymes to establish a repressive chromatin state.[11] Aberrant DNA methylation patterns, including both hypermethylation of tumor suppressor genes and hypomethylation of oncogenes, are a hallmark of cancer.[10][12]

SAM-Dependent Protein Methylation and its Functional Consequences

Protein methylation is a widespread post-translational modification that significantly expands the functional diversity of the proteome. SAM-dependent protein methyltransferases target a variety of amino acid residues, most notably lysine (B10760008) and arginine.[5][13]

-

Lysine Methylation: Histone lysine methylation is a cornerstone of the "histone code," where different methylation states (mono-, di-, or tri-methylation) on specific lysine residues of histone tails have distinct functional consequences, including transcriptional activation or repression.[5]

-

Arginine Methylation: Protein arginine methyltransferases (PRMTs) catalyze the mono- and di-methylation of arginine residues.[14] Arginine methylation is involved in a wide range of cellular processes, including signal transduction, RNA processing, and DNA repair.[14][15]

Quantitative Data on SAM-Dependent Methylation

The following tables summarize key quantitative data related to SAM-dependent methylation, providing a valuable resource for experimental design and data interpretation.

Table 1: Cellular Concentrations of SAM and SAH and the Methylation Index

| Cell Type/Tissue | SAM Concentration (µM) | SAH Concentration (µM) | SAM/SAH Ratio (Methylation Index) | Reference(s) |

| Normal Human Plasma | 0.08 - 0.12 | 0.01 - 0.02 | 4 - 8 | [16] |

| HepG2 (Human Hepatocellular Carcinoma) | ~1.5 (nmol/mg protein) | ~0.03 (nmol/mg protein) | ~48 | [16] |

| PC-3 (Prostate Cancer) | - | - | 0.4 | [17] |

| LNCaP (Prostate Cancer) | - | - | 1.2 | [17] |

| Mouse Embryo (E9.5) | 1.98 (nmol/mg protein) | 0.031 (nmol/mg protein) | ~64 | |

| A549 (Human Lung Carcinoma) | ~1.5 (µmol/g protein) | ~0.35-0.5 (µmol/g protein) | 2.9 - 4.5 |

Table 2: Kinetic Parameters of SAM-Dependent Methyltransferases

| Enzyme | Substrate | Km for SAM (µM) | Reference(s) |

| DNA Methyltransferases | |||

| M.HaeIII | DNA | - | [18] |

| Histone Lysine Methyltransferases | |||

| G9a | Histone H3 | 0.6 - 0.76 | [19][20] |

| MLL2 | Histone H3 | ~4 | [19] |

| SETD2 | Histone H3 | ~4 | [19] |

| Protein Arginine Methyltransferases | |||

| PRMT1 | Histone H4 peptide | 1 - 7.5 | [14] |

| PRMT4 (CARM1) | Histone H3 | 0.21 | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study SAM-dependent methylation.

Quantification of SAM and SAH by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of SAM and SAH in biological samples.

Protocol Outline:

-

Sample Preparation:

-

Homogenize cells or tissues in a suitable extraction buffer (e.g., perchloric acid) to precipitate proteins and stabilize SAM.

-

Centrifuge to pellet the protein and collect the supernatant.

-

Add isotopically labeled internal standards (e.g., d3-SAM) to the supernatant for accurate quantification.

-

-

LC Separation:

-

Inject the sample onto a reverse-phase C18 column.

-

Use a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile (B52724) with 0.1% formic acid) to separate SAM and SAH.

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Perform multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for SAM, SAH, and their internal standards.

-

Quantify the analytes by comparing the peak areas of the endogenous compounds to those of the internal standards.

-

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the activity of a specific HMT by quantifying the incorporation of a radiolabeled methyl group from [3H]-SAM onto a histone substrate.

Protocol Outline:

-

Reaction Setup:

-

Prepare a reaction mixture containing HMT assay buffer, the purified HMT enzyme, the histone substrate (e.g., recombinant histone H3), and [3H]-SAM.

-

Initiate the reaction by adding the enzyme or substrate.

-

Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

-

-

Reaction Termination and Detection:

-

Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.

-

Wash the paper extensively with a suitable buffer (e.g., sodium carbonate) to remove unincorporated [3H]-SAM.

-

Allow the paper to dry.

-

-

Quantification:

-

Place the dried P81 paper in a scintillation vial with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of methylated histone.

-

Methylated DNA Immunoprecipitation (MeDIP)

MeDIP is a powerful technique for enriching methylated DNA fragments from a genomic DNA sample, which can then be analyzed by qPCR or next-generation sequencing (MeDIP-seq).[21][22][23][24]

Protocol Outline:

-

Genomic DNA Preparation:

-

Isolate high-quality genomic DNA from cells or tissues.

-

Fragment the DNA to a size range of 200-800 bp using sonication.

-

-

Immunoprecipitation:

-

Denature the fragmented DNA by heating.

-

Incubate the denatured DNA with an antibody specific for 5-methylcytosine (B146107) (5-mC).

-

Add protein A/G magnetic beads to capture the DNA-antibody complexes.

-

Wash the beads extensively to remove non-specifically bound DNA.

-

-

Elution and Analysis:

-

Elute the methylated DNA from the antibody-bead complexes.

-

Purify the eluted DNA.

-

Analyze the enrichment of specific methylated regions by qPCR or perform genome-wide analysis using MeDIP-seq.

-

Conclusion

S-Adenosylmethionine stands as a cornerstone of cellular metabolism, fueling a vast network of methylation reactions that are essential for life. The intricate regulation of the SAM cycle and the precise action of SAM-dependent methyltransferases ensure the faithful execution of epigenetic programs and the proper functioning of the proteome. The methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted roles of SAM in health and disease. A deeper understanding of these fundamental processes will undoubtedly pave the way for novel therapeutic strategies targeting the methylation machinery.

References

- 1. Mechanistic Insights into SAM-Dependent Methyltransferases: A Review of Computational Approaches [ouci.dntb.gov.ua]

- 2. amsbio.com [amsbio.com]

- 3. portlandpress.com [portlandpress.com]

- 4. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyltransferase - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]

- 9. consensus.app [consensus.app]

- 10. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. S-adenosyl-methionine (SAM) alters the transcriptome and methylome and specifically blocks growth and invasiveness of liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. S-Adenosylmethionine-dependent Protein Methylation Is Required for Expression of Selenoprotein P and Gluconeogenic Enzymes in HepG2 Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic mechanism of Protein Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetic mechanism of protein arginine methyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Perturbation of Methionine/S-adenosylmethionine Metabolism as a Novel Vulnerability in MLL Rearranged Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mendelnet.cz [mendelnet.cz]

- 18. A Transient Kinetic Analysis of PRMT1 Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. MeDIP Sequencing Protocol - CD Genomics [cd-genomics.com]

- 22. Genome-Wide Mapping of DNA Methylation 5mC by Methylated DNA Immunoprecipitation (MeDIP)-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 23. commonfund.nih.gov [commonfund.nih.gov]

- 24. MeDIP Application Protocol | EpigenTek [epigentek.com]

S-Adenosylmethionine (SAMe) in Liver Disease: A Technical Guide on Biochemical Functions, Therapeutic Mechanisms, and Clinical Evidence

Executive Summary

S-adenosyl-L-methionine (SAMe) is a critical endogenous molecule synthesized primarily in the liver from methionine and ATP.[1][2] It serves as the principal methyl donor for a vast array of transmethylation reactions and is a key intermediate in the transsulfuration and aminopropylation pathways.[3][4] Hepatic homeostasis of SAMe is essential for maintaining normal liver function; both deficiency and chronic excess are linked to liver injury and disease progression.[1][5] In many chronic liver diseases, the activity of methionine adenosyltransferase (MAT), the enzyme responsible for SAMe synthesis, is impaired, leading to reduced hepatic SAMe levels.[5][6] This deficiency contributes to oxidative stress, impaired hepatocyte function, and the pathogenesis of conditions such as alcoholic liver disease (ALD), non-alcoholic fatty liver disease (NAFLD), and cholestasis. Exogenous administration of SAMe has been investigated as a therapeutic agent to restore normal hepatic function by replenishing glutathione (B108866) stores, enhancing methylation capacity, and modulating various signaling pathways. This guide provides a detailed overview of the biochemical functions of SAMe, summarizes the quantitative data from clinical trials, outlines key experimental protocols, and visualizes the core metabolic and signaling pathways involved in its action.

Introduction: The Central Role of SAMe in Hepatic Metabolism

The liver is the body's central metabolic factory, responsible for approximately 85% of all transmethylation reactions and metabolizing up to 50% of dietary methionine.[1][4] At the heart of these processes lies S-adenosylmethionine (SAMe). The synthesis of SAMe from L-methionine and ATP is catalyzed by the enzyme methionine adenosyltransferase (MAT).[2][7] In mammals, two genes encode MAT: MAT1A, which is predominantly expressed in the healthy, differentiated adult liver, and MAT2A, expressed in extrahepatic tissues and associated with rapid growth and de-differentiation in the liver.[1][4] Patients with chronic liver diseases often exhibit decreased MAT1A expression and reduced MAT activity, leading to a chronic deficiency in hepatic SAMe.[1][5] This state of SAMe deficiency has profound pathological consequences, including increased susceptibility to oxidative stress and the development of steatohepatitis and even hepatocellular carcinoma (HCC).[5][7] Conversely, an excessive chronic elevation of SAMe, as seen in glycine (B1666218) N-methyltransferase (GNMT) mutations, also results in liver injury, underscoring the critical importance of tightly regulating SAMe homeostasis for liver health.[1][5]

Core Biochemical Pathways of SAMe

SAMe is a pleiotropic molecule that links three fundamental metabolic pathways: transmethylation, transsulfuration, and aminopropylation.[3][4]

Transmethylation

As the principal biological methyl donor, SAMe participates in the methylation of a vast array of acceptor molecules, including nucleic acids, proteins, and phospholipids.[1][3] These reactions, catalyzed by specific methyltransferases (MTs), yield a methylated substrate and S-adenosylhomocysteine (SAH).[2][7] SAH is a potent inhibitor of methyltransferases and is subsequently hydrolyzed by SAH hydrolase (AHCY) to homocysteine and adenosine, allowing the methylation cycle to continue.[4][7]

Transsulfuration

The transsulfuration pathway connects SAMe metabolism to the synthesis of cysteine, the rate-limiting precursor for the major cellular antioxidant, glutathione (GSH).[1][8] The pathway begins with homocysteine, which is converted to cystathionine (B15957) by cystathionine β-synthase (CBS). Cystathionine is then cleaved by cystathionase (CSE) to produce cysteine.[1] SAMe is a critical allosteric activator of CBS, thereby promoting the flow of homocysteine towards GSH production, which is vital for hepatic defense against oxidative stress.[1][4][7]

Aminopropylation

In the aminopropylation pathway, SAMe is first decarboxylated by SAMe decarboxylase (SAMDC) to form decarboxylated SAMe.[7] This molecule then donates its propylamine (B44156) group to putrescine to form spermidine (B129725), and subsequently to spermidine to form spermine.[3][4] These polyamines are essential for cell growth, differentiation, and the stability of nucleic acids.[3] A byproduct of this pathway is 5'-methylthioadenosine (MTA), which has anti-inflammatory properties.[1][3]

Pathophysiological Role of SAMe Dysregulation in Liver Disease

Dysregulation of SAMe metabolism is a common feature across various liver diseases.

-

Alcoholic Liver Disease (ALD): Chronic alcohol consumption disrupts methionine metabolism, leading to reduced MAT1A expression and activity.[9] This results in hepatic SAMe and GSH deficiency, which are key pathogenic factors contributing to global hypomethylation, mitochondrial dysfunction, oxidative stress, and progressive liver injury.[9]

-

Non-alcoholic Fatty Liver Disease (NAFLD): Now also termed Metabolic dysfunction-associated steatotic liver disease (MASLD), NAFLD is characterized by fat accumulation in the liver.[10][11] Reduced SAMe levels in the liver affect lipid metabolism and can contribute to the progression from simple steatosis to non-alcoholic steatohepatitis (NASH), a more severe form involving inflammation and liver damage.[7][12]

-

Cholestasis: This condition involves a reduction or blockage of bile flow.[13][14][15] SAMe is thought to play a role by affecting the methylation of plasma membrane phospholipids, which can influence membrane fluidity and the function of transporters involved in bile formation and flow.[16]

Therapeutic Applications and Clinical Evidence

Exogenous SAMe has been evaluated as a therapeutic agent in various liver disorders. Its proposed mechanisms of action include restoring depleted GSH levels, thereby reducing oxidative stress, and normalizing methylation reactions.[9][17]

Quantitative Data Summary

The clinical efficacy of SAMe has yielded mixed results across different liver diseases and endpoints. The following tables summarize key quantitative findings from published trials and meta-analyses.

Table 1: Summary of a Randomized Controlled Trial of SAMe in Alcoholic Liver Disease (ALD)

| Parameter | SAMe Group (n=13) | Placebo Group (n=13) | P-value | Finding | Reference |

|---|---|---|---|---|---|

| Study Design | Double-blind, randomized, placebo-controlled | 24-week trial | [18][19] | ||

| Intervention | 1.2 g/day oral SAMe | Placebo | [18][19] | ||

| Change in AST (U/L) | Median change not reported separately | No significant difference between groups | >0.05 | Both groups improved with abstinence, but SAMe was not superior to placebo. | [18][19] |

| Change in ALT (U/L) | Median change not reported separately | No significant difference between groups | >0.05 | Both groups improved with abstinence, but SAMe was not superior to placebo. | [18][19] |

| Change in Bilirubin (B190676) (mg/dL) | Median change not reported separately | No significant difference between groups | >0.05 | Both groups improved with abstinence, but SAMe was not superior to placebo. | [18][19] |

| Histopathology Scores | No significant change | No significant change | >0.05 | No improvement in steatosis, inflammation, or fibrosis scores compared to placebo. |[18][19] |

Table 2: Meta-Analysis of SAMe in Chronic Liver Disease (Mixed Etiologies)

| Outcome Measure | No. of Studies | Total Patients | Result | Conclusion | Reference |

|---|---|---|---|---|---|

| Total Bilirubin (TBIL) | 6 (8 comparisons) | 359 | Significant reduction in TBIL levels with SAMe treatment. | SAMe is effective in reducing bilirubin. | [17][20][21] |

| Aspartate Transaminase (AST) | Not specified | 705 | Significant reduction in AST levels with SAMe treatment. | SAMe is effective in reducing AST. | [17][20][21] |

| Alanine Transaminase (ALT) | Not specified | 705 | No significant difference in ALT levels between SAMe and control groups. | SAMe does not significantly improve ALT levels. | [17][20][21] |

| Adverse Events | Not specified | 705 | No significant difference in adverse events between SAMe and placebo groups. | SAMe is considered safe with a good tolerability profile. |[17][20][21] |

Table 3: Efficacy of SAMe in Intrahepatic Cholestasis

| Indication | Comparison | Finding | Conclusion | Reference |

|---|---|---|---|---|

| Intrahepatic Cholestasis of Pregnancy | SAMe vs. Placebo | Significant improvement in pruritus score. | SAMe may be effective for relieving itching in this condition. | [17][20] |

| Intrahepatic Cholestasis of Pregnancy | SAMe vs. Ursodeoxycholic acid (UDCA) | Data are conflicting; early trials suggest SAMe is less effective than UDCA. | UDCA is generally the preferred first-line treatment. |[20][22] |

Table 4: Summary of Common Dosing Regimens for SAMe in Liver Disease

| Liver Disease Type | Common Daily Dose Range | Duration | Reference |

|---|---|---|---|

| Alcoholic Liver Disease | 400 mg - 1200 mg | Varies (e.g., 24 weeks) | [12] |

| Cholestatic Liver Disease | 800 mg - 2000 mg | Varies | [12] |

| Hepatocellular Carcinoma (HCC) | 1000 mg - 1500 mg | Varies | [12] |

| Viral Hepatitis | 800 mg - 2400 mg (dose escalation) | Varies (e.g., >8 weeks) | [12] |

| Chemotherapy-induced Liver Toxicity | 1200 mg - 1800 mg | Varies |[12] |

Key Experimental Protocols

Protocol 1: Clinical Trial for Alcoholic Liver Disease

This protocol is based on the methodology of a double-blind, randomized, placebo-controlled trial to assess the efficacy of SAMe in patients with ALD.[18][19][23]

-

Objective: To determine the efficacy of 24 weeks of oral SAMe administration on liver biochemistry and histopathology in patients with ALD.

-

Study Population: Patients with a history of chronic alcoholism and clinical/laboratory evidence of established liver disease. Key exclusion criteria include viral hepatitis, hemochromatosis, and other chronic liver conditions.[23]

-

Intervention:

-

Treatment Group: 1.2 g of SAMe per day (e.g., 400 mg three times daily) for 24 weeks.[23]

-

Control Group: Identical placebo tablets three times daily for 24 weeks.

-

-

Study Procedures:

-

Screening: Assess eligibility based on inclusion/exclusion criteria.

-

Baseline Assessment: Perform clinical evaluation, collect blood for liver function tests (AST, ALT, bilirubin) and methionine metabolite analysis, and perform a baseline liver biopsy.

-

Randomization: Randomly assign eligible patients to either the SAMe or placebo group.

-

Treatment Phase: Administer the assigned intervention for 24 weeks. Monitor for adherence and adverse events. All subjects are required to remain abstinent from alcohol.[19]

-

Follow-up: Conduct assessments at intermediate time points and at the end of the 24-week treatment period.

-

Final Assessment: Repeat clinical evaluation, blood tests, and perform a post-treatment liver biopsy.

-

-

Primary Endpoints: Changes in serum aminotransferase levels (AST, ALT) and liver histopathology scores (steatosis, inflammation, fibrosis).[19]

-

Secondary Endpoints: Changes in serum levels of SAMe, SAH, and homocysteine.[19]

Protocol 2: Preclinical Model of Toxin-Induced Liver Fibrosis

This protocol describes a common preclinical model using carbon tetrachloride (CCl₄) to induce liver fibrosis in rodents to test the anti-fibrotic potential of SAMe.[24][25]

-

Objective: To evaluate the effect of SAMe administration on the development and progression of CCl₄-induced liver fibrosis in rats.

-

Animal Model: Male Sprague Dawley rats (200 ± 20 g).[25]

-

Experimental Groups:

-

Control Group: Receive vehicle (e.g., 0.9% saline) only.

-

CCl₄ Group: Receive CCl₄ and vehicle.

-

SAMe Treatment Group: Receive CCl₄ and SAMe.

-

-

Procedures:

-

Acclimatization: House animals under standard conditions for one week prior to the experiment.

-

Fibrosis Induction: Administer CCl₄ (e.g., 2 mL/kg, diluted 1:1 in olive oil) via intraperitoneal injection or oral gavage twice weekly for 4 to 8 weeks to all groups except the control group.[24][25]

-

Treatment Administration: Administer SAMe (dose to be determined based on literature, e.g., 20 mg/kg) or vehicle daily via oral gavage, starting one week after the first CCl₄ administration.

-

Euthanasia and Sample Collection: At the end of the experimental period (e.g., 8 weeks), euthanize animals. Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST). Perfuse and collect the liver for histopathological analysis and molecular studies.

-

-

Outcome Measures:

-

Biochemical: Serum ALT and AST levels.

-

Histopathological: Liver sections stained with Hematoxylin & Eosin (H&E) for inflammation and necrosis, and Sirius Red or Masson's trichrome for collagen deposition (fibrosis).

-

Molecular: Gene expression analysis (qRT-PCR) of pro-fibrotic markers (e.g., α-SMA, Collagen-I) and inflammatory cytokines in liver tissue.

-

Signaling Pathways Modulated by SAMe

Beyond its role as a metabolite, SAMe is a key regulator of cellular signaling, particularly in the liver.

Regulation of Methionine Metabolism

SAMe levels directly regulate the fate of homocysteine. When SAMe levels are high, it allosterically activates CBS, channeling homocysteine into the transsulfuration pathway for GSH synthesis.[2][4][7] Simultaneously, SAMe inhibits methylenetetrahydrofolate reductase (MTHFR), an enzyme required for the remethylation of homocysteine back to methionine.[2][4][7] This feedback mechanism ensures that excess methionine is catabolized and contributes to antioxidant defense, while during periods of SAMe depletion, homocysteine is conserved to regenerate SAMe.

Cell Cycle and Proliferation Pathways

SAMe has demonstrated anti-proliferative effects in liver cells, which is relevant for its potential role in HCC chemoprevention.[26] One mechanism involves the inhibition of mitogenic signaling from growth factors like hepatocyte growth factor (HGF).[4] Recent studies have implicated a signaling pathway where SAMe modulates AMP-activated protein kinase (AMPK) and the RNA-binding protein HuR.[4] Furthermore, RNA-sequencing analysis has shown that SAMe treatment alters the expression of genes enriched in cell cycle pathways, leading to S-phase cell cycle arrest.[26] This effect may be mediated by the upregulation of key cell cycle proteins such as MCM3, MCM4, and E2F1.[26]

Conclusion and Future Directions

S-adenosylmethionine is a fundamentally important molecule for hepatic health, and its dysregulation is a common feature in the pathophysiology of diverse liver diseases. While preclinical studies have consistently demonstrated its protective effects, clinical evidence for the therapeutic efficacy of SAMe remains nuanced. Data suggests a clear benefit in improving certain biochemical markers like serum bilirubin and AST and alleviating symptoms such as pruritus in cholestasis.[17][20] However, its role in improving long-term outcomes or mortality, particularly in alcoholic liver disease, has not been established.[27] The safety profile of SAMe is excellent, positioning it as a potentially valuable adjunct therapy.[17][20]

Future research should focus on large-scale, well-designed randomized controlled trials to clarify its efficacy in specific, well-defined patient populations, such as those with early-stage NAFLD or specific genetic backgrounds affecting methionine metabolism. Further investigation is also needed to determine optimal dosing, routes of administration, and the long-term safety of SAMe supplementation.[12] Elucidating the precise molecular signaling pathways through which SAMe exerts its anti-proliferative and anti-inflammatory effects will be crucial for identifying new therapeutic targets and refining its clinical application in the management of liver disease.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. S-adenosylmethionine metabolism and liver disease | Annals of Hepatology [elsevier.es]

- 3. Biochemical Pathways of S-adenosylmethionine - Amerigo Scientific [amerigoscientific.com]

- 4. portlandpress.com [portlandpress.com]

- 5. S-adenosylmethionine in liver health, injury, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. S-adenosyl-L-methionine: its role in the treatment of liver disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. S-adenosylmethionine metabolism and liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. S-ADENOSYLMETHIONINE IN LIVER HEALTH, INJURY, AND CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methionine Adenosyltransferase 1A and S-Adenosylmethionine in Alcohol-Associated Liver Disease [mdpi.com]

- 10. Fatty liver disease - Wikipedia [en.wikipedia.org]

- 11. Non-alcoholic fatty liver disease (NAFLD) - NHS [nhs.uk]

- 12. S-Adenosylmethionine (SAMe) for Liver Health: A Systematic Review [mdpi.com]

- 13. Cholestasis - Wikipedia [en.wikipedia.org]

- 14. emedicine.medscape.com [emedicine.medscape.com]

- 15. Cholestasis: Symptoms, Treatment, in Pregnancy, and More [healthline.com]

- 16. Biochemistry and pharmacology of S-adenosyl-L-methionine and rationale for its use in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. S-adenosyl-L-methionine for the treatment of chronic liver disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. S-ADENOSYLMETHIONINE TREATMENT OF ALCOHOLIC LIVER DISEASE: A DOUBLE-BLIND, RANDOMIZED, PLACEBO-CONTROLLED TRIAL - PMC [pmc.ncbi.nlm.nih.gov]

- 19. S-adenosyl-L-methionine treatment for alcoholic liver disease: a double-blinded, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. S-Adenosyl-L-Methionine for the Treatment of Chronic Liver Disease: A Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]

- 21. researchgate.net [researchgate.net]

- 22. Cholestasis of pregnancy - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]

- 23. Effects of SAMe in Patients With Alcoholic Liver Disease [ctv.veeva.com]

- 24. Experimental liver fibrosis research: update on animal models, legal issues and translational aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 25. wjgnet.com [wjgnet.com]

- 26. S-Adenosylmethionine Affects Cell Cycle Pathways and Suppresses Proliferation in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. S-adenosyl-L-methionine for alcoholic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to S-Adenosylmethionine (SAM) Metabolic Pathways in Mammals

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-Adenosylmethionine (SAM), a cornerstone of cellular metabolism, is a biologically active molecule synthesized from the essential amino acid L-methionine and adenosine (B11128) triphosphate (ATP).[1] Its pivotal role stems from its ability to donate various parts of its structure, making it a versatile substrate in a multitude of biochemical reactions.[2] In mammals, SAM is the primary methyl group donor for the methylation of a vast array of molecules, including DNA, RNA, proteins, and lipids, thereby playing a critical role in epigenetic regulation and cellular signaling.[3] Beyond transmethylation, SAM is also a precursor for the synthesis of polyamines and, through the transsulfuration pathway, for the synthesis of cysteine and glutathione (B108866), a key antioxidant.[4][5] The liver is the primary site of SAM synthesis and metabolism, accounting for approximately 85% of all methylation reactions in the body.[3] Dysregulation of SAM metabolism has been implicated in a range of pathologies, including liver disease, neurodegenerative disorders, and cancer, making it a significant area of interest for therapeutic intervention.[6] This guide provides a detailed overview of the core SAM metabolic pathways in mammals, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Metabolic Pathways Involving S-Adenosylmethionine

The metabolism of SAM in mammals is centered around three interconnected pathways: the Methionine Cycle, the Transsulfuration Pathway, and the Polyamine Synthesis Pathway.

The Methionine Cycle

The methionine cycle is a fundamental pathway that generates SAM and subsequently recycles its byproduct, S-adenosylhomocysteine (B1680485) (SAH), back to methionine.[7]

-

SAM Synthesis: The cycle begins with the conversion of L-methionine and ATP to SAM, a reaction catalyzed by the enzyme Methionine Adenosyltransferase (MAT).[6]

-

Transmethylation: SAM donates its methyl group to a wide range of acceptor molecules in reactions catalyzed by various methyltransferases (MTs). This process yields a methylated substrate and SAH.[5]

-

SAH Hydrolysis: SAH is a potent inhibitor of methyltransferases and is rapidly hydrolyzed to homocysteine and adenosine by SAH hydrolase (SAHH).[5]

-

Methionine Regeneration: Homocysteine can be remethylated to methionine to complete the cycle. This can occur through two distinct enzymes:

-

Methionine Synthase (MS): This ubiquitous enzyme utilizes 5-methyltetrahydrofolate (a derivative of folate, vitamin B9) as the methyl donor and requires vitamin B12 as a cofactor.[8]

-

Betaine-Homocysteine S-Methyltransferase (BHMT): Primarily active in the liver and kidney, this enzyme uses betaine (B1666868) as the methyl donor.[9]

-

The ratio of SAM to SAH is a critical indicator of the cell's methylation capacity, often referred to as the "methylation potential".[10]

The Transsulfuration Pathway

The transsulfuration pathway provides a route for the irreversible catabolism of homocysteine to cysteine. This pathway is particularly active in the liver, kidney, pancreas, and brain.[9]

-

Cystathionine (B15957) Synthesis: Homocysteine condenses with serine to form cystathionine. This reaction is catalyzed by the pyridoxal-5'-phosphate (PLP, a form of vitamin B6)-dependent enzyme Cystathionine β-Synthase (CBS).[11] SAM acts as an allosteric activator of CBS.[9]

-

Cysteine Synthesis: Cystathionine is then hydrolyzed by another PLP-dependent enzyme, Cystathionine γ-Lyase (CTH or CSE), to produce cysteine, α-ketobutyrate, and ammonia.[11]

Cysteine produced via this pathway is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant, as well as taurine (B1682933) and hydrogen sulfide (B99878) (H2S), a signaling molecule.[10]

The Polyamine Synthesis Pathway

Polyamines, such as spermidine (B129725) and spermine, are essential polycations involved in cell growth, proliferation, and differentiation.[12] SAM is a crucial component in their synthesis.

-

SAM Decarboxylation: The first committed step is the decarboxylation of SAM to form decarboxylated SAM (dcSAM). This reaction is catalyzed by S-adenosylmethionine decarboxylase (SAMDC).[13]

-

Aminopropyl Group Transfer: dcSAM then serves as the aminopropyl group donor.

A byproduct of these reactions is 5'-methylthioadenosine (MTA), which can be salvaged to regenerate methionine.[14]

Quantitative Data on SAM Metabolism

The following tables summarize key quantitative data related to SAM metabolism in mammals.

Table 1: Kinetic Properties of Key Enzymes in SAM Metabolism

| Enzyme | Substrate | Km (µM) | Vmax | Tissue/Organism |

| MAT-I/III (liver) | L-Methionine | 17 | - | Rat |

| MAT-I/III (liver) | ATP | 500 | - | Rat |

| MAT-gamma (kidney) | L-Methionine | 6 | - | Rat |

| MAT-gamma (kidney) | ATP | 70 | - | Rat |

| CBS | L-Serine | 1200 ± 200 | 1.3 ± 0.1 s⁻¹ (kcat) | Human (recombinant) |

| CBS | Cysteamine (B1669678) | 5600 ± 2200 | 1.3 ± 0.1 s⁻¹ (kcat) | Human (recombinant) |

Table 2: Concentrations of SAM and Related Metabolites in Mammalian Tissues

| Metabolite | Concentration | Tissue/Fluid | Organism |

| SAM | 50 - 100 nmol/g | Liver | Rat |

| SAM | 3.5 - 9 nmol/100 mg | Various organs | - |

| SAM | 50 - 150 nmol/L | Plasma | Human |

| SAM | 1.98 nmol/mg protein | E9.5 Embryo | Mouse |

| SAM | 2.78 nmol/mg protein | E10.5 Embryo | Mouse |

| SAH | 0.031 nmol/mg protein | E9.5 Embryo | Mouse |

| SAH | 0.057 nmol/mg protein | E10.5 Embryo | Mouse |

| Aspartate | Most abundant | Primary T cells | Human |

| Glutamate | 48 mM | Jurkat T cells | Human |

Note: Metabolite concentrations can vary significantly based on diet, age, and physiological state.[10][17][18][19]

Table 3: Metabolic Fluxes in the Methionine Cycle

| Flux | Relative Rate (% of net methionine uptake) | Cell Line | Condition |

| Transmethylation | ~15% | Human fibrosarcoma | MTAP-proficient |

| Propylamine transfer | ~15% | Human fibrosarcoma | MTAP-proficient |

| Ornithine decarboxylase | Increased 2-fold | Human fibrosarcoma | MTAP-deleted |

Note: Metabolic flux analysis provides insights into the rates of metabolic pathways.[8][20] These values are from a specific study and may vary in other cell types and conditions.

Experimental Protocols

Detailed methodologies for key experiments in SAM metabolism research are outlined below.

Assay for Methionine Adenosyltransferase (MAT) Activity

This colorimetric assay measures MAT activity by detecting the pyrophosphate (PPi) generated during the synthesis of SAM.

-

Principle: PPi is enzymatically metabolized to an intermediate that reacts with a probe to form a stable chromophore, which can be measured by absorbance at 570 nm.[21]

-

Sample Preparation:

-

Assay Procedure (96-well plate format):

-

Prepare a standard curve using the provided Pyrophosphate Standard.[21]

-

Add 2-20 µL of the sample to wells. For each sample, prepare a parallel well for a background control. Adjust the volume to 50 µL with MAT Assay Buffer.[22]

-

Prepare a Reaction Mix containing MAT Assay Buffer, MAT Substrate Mix, Detection Enzyme Mix, Detection Cofactor Mix, and MAT Probe.

-

Prepare a Sample Background Mix containing all components of the Reaction Mix except the MAT Substrate Mix.

-

Add 50 µL of the Reaction Mix to the sample and standard wells. Add 50 µL of the Sample Background Mix to the background control wells.[21]

-

Immediately measure the absorbance at 570 nm in kinetic mode for 60 minutes at 37°C.[21]

-

-

Data Analysis: Subtract the background reading from the sample reading. Calculate the MAT activity based on the rate of change in absorbance and the standard curve. One unit of MAT activity is defined as the amount of enzyme that generates 1.0 µmole of PPi per minute at 37°C.

Assay for Cystathionine β-Synthase (CBS) Activity

This fluorometric assay measures CBS activity by detecting the production of hydrogen sulfide (H2S).

-

Principle: CBS catalyzes the reaction between cysteine and homocysteine to produce H2S. H2S reacts with a non-fluorescent probe to yield a highly fluorescent product, which can be measured at Ex/Em = 368/460 nm.

-

Sample Preparation:

-

Homogenize tissue or cells in assay buffer.

-

Centrifuge to remove insoluble material.

-

The supernatant is used for the assay.

-

-

Assay Procedure (96-well plate format):

-

Add samples to wells.

-

Prepare a reaction mixture containing assay buffer, substrates (cysteine and homocysteine), and the fluorescent probe.

-

Add the reaction mixture to the sample wells to initiate the reaction.

-

Incubate at 37°C, protected from light.

-

Measure the fluorescence at Ex/Em = 368/460 nm.

-

-

Data Analysis: CBS activity is calculated from the change in fluorescence over time, referenced against an H2S standard curve.

Assay for Ornithine Decarboxylase (ODC) Activity

This protocol describes a traditional radiometric assay for ODC activity.

-

Principle: ODC catalyzes the decarboxylation of ornithine to putrescine. The assay measures the release of ¹⁴CO₂ from [1-¹⁴C]-L-ornithine.[7]

-

Sample Preparation:

-

Prepare a cell or tissue lysate in a suitable buffer.

-

Centrifuge to clarify the lysate.

-

-

Assay Procedure:

-

The reaction is typically carried out in a sealed vial. A piece of filter paper impregnated with a CO₂ trapping agent (e.g., hyamine hydroxide) is placed in a center well suspended above the reaction mixture.

-

The reaction mixture contains buffer, pyridoxal (B1214274) phosphate, EDTA, and the enzyme sample.

-

The reaction is initiated by adding [1-¹⁴C]-L-ornithine.

-

After incubation at 37°C, the reaction is stopped by the addition of acid (e.g., citric or sulfuric acid), which facilitates the release of dissolved ¹⁴CO₂.[7]

-

The vial is further incubated to ensure complete trapping of the ¹⁴CO₂ by the filter paper.

-

The filter paper is then removed and the radioactivity is measured by liquid scintillation counting.

-

-

Data Analysis: ODC activity is proportional to the amount of ¹⁴CO₂ captured and is expressed as pmol or nmol of CO₂ released per unit time per mg of protein.

Quantification of SAM and SAH by HPLC

This method allows for the simultaneous measurement of SAM and SAH in tissue samples.

-

Principle: SAM and SAH are separated by high-performance liquid chromatography (HPLC) and detected by their ultraviolet (UV) absorbance.[4]

-

Sample Preparation:

-

Homogenize tissue samples in perchloric acid.

-

Centrifuge to precipitate proteins.

-

The supernatant is filtered and can be directly injected into the HPLC system.[4]

-

-

HPLC Conditions:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: An isocratic mobile phase can be used, for example, a mixture of ammonium (B1175870) acetate (B1210297) buffer with methanol.

-

Detection: UV detection at 254 nm.

-

-

Data Analysis: The concentrations of SAM and SAH are determined by comparing the peak areas of the samples to those of known standards. The SAM/SAH ratio can then be calculated.

Conclusion

The metabolic pathways of S-Adenosylmethionine are central to a wide range of cellular functions in mammals, from gene regulation through methylation to the synthesis of essential molecules like polyamines and glutathione. The intricate regulation and interconnection of the methionine cycle, transsulfuration pathway, and polyamine synthesis highlight the importance of maintaining SAM homeostasis. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the roles of SAM metabolism in health and disease, and to explore novel therapeutic strategies targeting these critical pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. asm.org [asm.org]

- 3. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholars.uky.edu [scholars.uky.edu]

- 5. Biochemical Pathways of S-adenosylmethionine - Amerigo Scientific [amerigoscientific.com]

- 6. Methionine Cycle Metabolism Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 7. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 8. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cystathionine-β-synthase (CBS) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]

- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 11. labcart.com [labcart.com]

- 12. Multiplex Assay Kit for Methionine Adenosyltransferase I Alpha (MAT1a) ,etc. by FLIA (Flow Luminescence Immunoassay) | LMG470Mu | Mus musculus (Mouse) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]

- 13. Determination of S-Adenosylmethionine Decarboxylase Activity in Plants | Springer Nature Experiments [experiments.springernature.com]

- 14. vumicro.com [vumicro.com]

- 15. Multiple species of mammalian S-adenosylmethionine synthetase. Partial purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A continuous spectrophotometric assay for human cystathionine beta-synthase - PMC [pmc.ncbi.nlm.nih.gov]